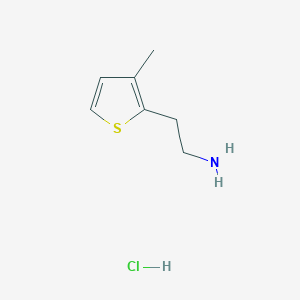

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(3-methylthiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6-3-5-9-7(6)2-4-8;/h3,5H,2,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUYAMIIFGELDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Substitution with Methyl Group: The thiophene ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Formation of Ethanamine Side Chain: The methylthiophene is then reacted with ethylene diamine under reflux conditions to form the ethanamine side chain.

Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Thiophene Derivatives: Using large-scale reactors for the cyclization and methylation steps.

Continuous Flow Chemistry: Employing continuous flow reactors for the formation of the ethanamine side chain to enhance efficiency and yield.

Purification and Crystallization: Utilizing industrial crystallizers to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemical research, 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Corresponding amines |

| Substitution | Alkyl halides + Base | N-Alkylated derivatives |

Biology

The compound is investigated as a biochemical probe to understand its interactions with biological systems. It may target specific neurotransmitter receptors or enzymes involved in metabolic pathways, offering insights into neurotransmission and metabolic regulation.

Medicine

In medicinal chemistry, 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride shows potential therapeutic applications:

- Neurological Disorders: Research suggests it may aid in treating conditions like depression and anxiety by modulating neurotransmitter systems.

- Pharmaceutical Development: The compound serves as an intermediate in synthesizing novel antidepressants and anxiolytics.

Case Studies

-

Neuroscience Research:

A study explored the effects of 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride on serotonin receptors in animal models. Results indicated potential anxiolytic properties, suggesting its use in developing new anxiety treatments. -

Pharmaceutical Formulation:

The hydrochloride salt form enhances solubility and stability, making it suitable for oral or injectable formulations. This property was highlighted in a formulation study where the compound was tested against established antidepressants for efficacy and safety profiles.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in synthesizing complex organic compounds used in diverse applications.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Data Tables

Key Research Findings

- Synthetic Challenges : Thiophene-based amines show moderate yields (~49–52%), likely due to steric or electronic effects during HCl salt formation .

- Pharmacological Implications : Methyl and CF₃ groups on thiophene rings modulate lipophilicity, impacting blood-brain barrier penetration and receptor binding .

- Structural-Activity Relationships (SAR) :

Biological Activity

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride, also known as 2-Amino-2-(3-methylthiophen-2-yl)ethan-1-ol hydrochloride, is a compound of interest due to its unique structural features, including an amino group and a thiophene ring. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

The molecular formula of 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride is C7H11NOS, with a molecular weight of 157.24 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility and stability in various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H11NOS |

| Molecular Weight | 157.24 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

The biological activity of 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring engages in π-π interactions. These interactions are thought to modulate enzyme or receptor activity, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Percentage |

|---|---|

| Escherichia coli | 94.5% |

| Pseudomonas aeruginosa | 67.3% |

| Staphylococcus aureus | Moderate activity |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown promising results against cancer cell lines such as AH-13 and L-1210 .

Case Studies

Several studies have explored the therapeutic potential of 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride:

- Study on Antimicrobial Efficacy : A study assessed the antibacterial activity of various derivatives of thiophene compounds, including 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride. The results indicated a high level of inhibition against Gram-negative bacteria, particularly E. coli and P. aeruginosa .

- Anticancer Research : Another investigation focused on the compound's effect on human cancer cell lines. It was found that treatment with this compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including (1) preparation of the thiophene precursor via Friedel-Crafts alkylation or electrophilic substitution, (2) introduction of the ethylamine side chain via reductive amination or nucleophilic substitution, and (3) final hydrochlorination. Catalysts like Pd/C for hydrogenation or BF₃·Et₂O for electrophilic activation may enhance efficiency. Solvents such as dry THF or dichloromethane are recommended for moisture-sensitive steps. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity before salt formation .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. For short-term use, desiccators with silica gel are sufficient. Avoid prolonged exposure to humidity, as the hydrochloride salt is hygroscopic. Prior to use in aqueous buffers, dissolve in degassed solvents (e.g., DMSO) to minimize oxidation of the thiophene ring .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups, with DMSO-d₆ as the solvent. The thiophene ring protons typically appear at δ 6.5–7.5 ppm.

- IR Spectroscopy : Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and C–S bond (650–750 cm⁻¹).

- HPLC/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to assess purity (>95%) and detect degradation products .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL-2018 refines bond lengths and angles, particularly for the thiophene ring puckering (Cremer-Pople parameters) and amine hydrochloride geometry. For disordered regions, use the SQUEEZE algorithm in PLATON. Mercury CSD 4.3 enables visualization of non-covalent interactions (e.g., Cl⁻···H–N hydrogen bonds) and packing motifs. Cross-validate with DFT-optimized structures (B3LYP/6-311++G**) .

Q. What experimental strategies are effective for studying its interactions with serotonin receptors (e.g., 5-HT2A)?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]Ketanserin for 5-HT2A competition binding (K₀ buffer: 50 mM Tris-HCl, pH 7.4). Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and convert to Kᵢ using the Cheng-Prusoff equation.

- Functional Assays : Measure β-arrestin recruitment (PathHunter® assay) or Ca²⁺ flux (Fluo-4 AM) in HEK293 cells transfected with 5-HT2A. Compare bias factors (ΔΔlog(τ/Kₐ)) relative to reference agonists (e.g., DOI) to assess signaling bias .

Q. How can researchers address discrepancies in bioactivity data across different assay conditions?

- Methodological Answer :

- Control for Redox Sensitivity : Include antioxidants (e.g., ascorbic acid) in cell-based assays to prevent thiophene ring oxidation.

- Standardize Solvent Effects : Use ≤0.1% DMSO to avoid receptor inhibition. Parallel assays in PBS (pH 7.4) and HEPES (pH 6.5) can identify pH-dependent activity shifts.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates. Use Rosenthal’s fail-safe N to assess publication bias in meta-analyses .

Data Contradiction Analysis

Q. How should conflicting results in receptor affinity studies (e.g., varying Kᵢ values) be reconciled?

- Methodological Answer :

- Source Differentiation : Compare cell lines (e.g., CHO vs. HEK293) for receptor glycosylation state differences.

- Ligand Purity : Re-analyze batches via LC-MS; impurities >1% (e.g., oxidation byproducts) may alter binding.

- Assay Temperature : Affinity assays at 4°C vs. 37°C can yield divergent Kᵢ due to membrane fluidity changes. Report both conditions .

Structural and Mechanistic Insights

Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer : Use Schrödinger’s ADMET Predictor™ to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the thiophene ring). SwissADME estimates blood-brain barrier penetration (TPSA <60 Ų favorable). Dock the protonated amine into hERG channel models (Glide SP) to assess cardiotoxicity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.